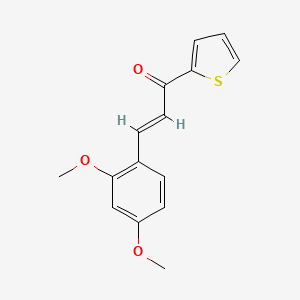

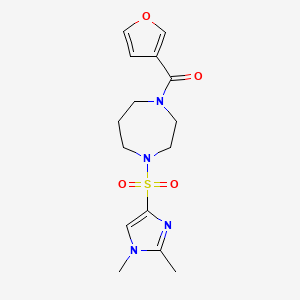

![molecular formula C19H20N2O5S2 B2597303 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941967-01-7](/img/structure/B2597303.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” are not found, there are general methods for synthesizing similar compounds. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Synthesis and Biological Activities

Anthelmintic and Anti-inflammatory Activities

A study by Shetty et al. (2010) reported the synthesis of compounds with a structure similar to the target compound, which exhibited significant anthelmintic and anti-inflammatory activities. This research underlines the potential use of these compounds in treating conditions requiring anthelmintic and anti-inflammatory interventions (Shetty, Khazi, & Ahn, 2010).

Antimicrobial Activity

Raval, Naik, and Desai (2012) synthesized compounds related to the target compound that demonstrated considerable antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).

Anticonvulsant Agents

Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, some of which showed protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Anticancer Activity

González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, focusing on their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes showed potential in inducing apoptosis in cancer cells, indicating their utility in cancer treatment (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

Applications in Drug Discovery

CDK2 Inhibitors

Vulpetti et al. (2006) discovered a potent and selective CDK2 inhibitor through structure-based drug design. This work emphasizes the role of sulfonamide-containing compounds in the development of selective inhibitors for therapeutic targets (Vulpetti, Casale, Roletto, Amici, Villa, Pevarello, 2006).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields for photodynamic therapy applications, demonstrating the utility of these compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Mécanisme D'action

Benzothiazoles

The benzothiazole moiety is a heterocyclic aromatic compound. Benzothiazoles and their derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. They interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Dimethoxy groups

The presence of methoxy groups can influence the lipophilicity of the compound, which can affect its absorption and distribution within the body .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-25-15-11-14-17(12-16(15)26-2)27-19(20-14)21-18(22)9-6-10-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFGHZBTXUOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)

![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)

![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)

![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)

![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)